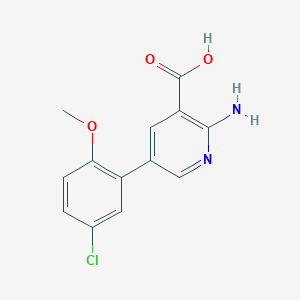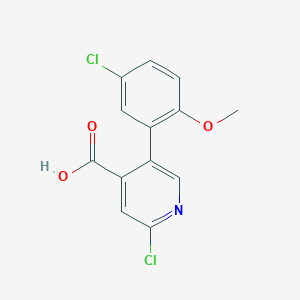
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% is an organic compound that is widely used in scientific research. This compound has a variety of applications in laboratories, from biochemical and physiological studies to synthesis and drug development.
Scientific Research Applications
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% is widely used in scientific research. It can be used to synthesize a variety of compounds, including anti-inflammatory agents, antibiotics, and anticoagulants. It can also be used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. Additionally, this compound can be used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% is believed to act as a competitive inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX enzymes, 2-methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which can reduce inflammation and pain. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research, from biochemical and physiological studies to drug development. However, this compound also has some limitations. It is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide. Additionally, it is a relatively unstable compound, so it must be stored in an airtight container and used quickly.
Future Directions
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has a variety of potential future directions. It could be used to develop new drugs for the treatment of inflammation and pain. Additionally, it could be used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. Furthermore, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the potential side effects of drugs. Finally, it could be used to develop new methods of synthesis, as well as new methods of purification.
Synthesis Methods
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized from a variety of starting materials, including 4-trifluoromethyl phenylacetic acid, 2-methoxy-5-chloro-nicotinic acid, and 2-methoxy-5-methyl-nicotinic acid. The synthesis process involves the reaction of the starting materials with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is typically conducted at temperatures between 60 and 80°C. The product is then purified by recrystallization.
properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)14(15,16)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZZRNMSPWTXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687984 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261632-75-0 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














